An In-depth Technical Guide to the Physical Properties of 4-Bromo-6-(propan-2-yl)pyrimidine
An In-depth Technical Guide to the Physical Properties of 4-Bromo-6-(propan-2-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-6-(propan-2-yl)pyrimidine is a substituted pyrimidine of interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a crucial pharmacophore found in a wide array of therapeutic agents, owing to its ability to engage in various biological interactions.[1][2] Understanding the physical properties of derivatives such as 4-Bromo-6-(propan-2-yl)pyrimidine is fundamental to predicting its behavior in biological systems, designing synthetic routes, and formulating it for preclinical studies. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, grounded in established chemical principles.
Molecular Identity and Structure
The foundational step in characterizing any chemical compound is to establish its molecular identity. The structural attributes of 4-Bromo-6-(propan-2-yl)pyrimidine are key to understanding its physical and chemical behavior.
| Identifier | Value | Source |
| IUPAC Name | 4-bromo-6-(propan-2-yl)pyrimidine | PubChemLite[3] |
| Molecular Formula | C₇H₉BrN₂ | PubChemLite[3] |
| Molecular Weight | 199.07 g/mol | Calculated |
| Canonical SMILES | CC(C)C1=CC(=NC=N1)Br | PubChemLite[3] |
| InChI | InChI=1S/C7H9BrN2/c1-5(2)6-3-7(8)10-4-9-6/h3-5H,1-2H3 | PubChemLite[3] |
| InChIKey | KBZOFQYJNZBLEL-UHFFFAOYSA-N | PubChemLite[3] |
Predicted Physicochemical Properties
As of the latest literature review, experimentally determined physical property data for 4-Bromo-6-(propan-2-yl)pyrimidine is not publicly available.[3] This is not uncommon for novel or specialized research compounds. However, we can leverage computational models and an expert understanding of the pyrimidine core to predict its key physical properties.
| Property | Predicted Value | Scientific Rationale and Expert Insights |
| Melting Point | Likely a low-melting solid or an oil at room temperature. | The parent pyrimidine is a solid with a melting point of 20-22 °C.[4][5] The addition of the larger isopropyl and bromo substituents will increase the molecular weight and van der Waals forces, likely raising the melting point. However, the asymmetry of the molecule may disrupt crystal lattice packing, preventing a high melting point. |
| Boiling Point | Estimated to be in the range of 200-250 °C at atmospheric pressure. | Unsubstituted pyrimidine has a boiling point of 123-124 °C.[4][5] The significant increase in molecular weight due to the isopropyl and bromo groups will substantially elevate the boiling point. The polarity of the pyrimidine ring also contributes to intermolecular forces. |
| Solubility | Predicted to have low solubility in water and high solubility in organic solvents (e.g., ethanol, DMSO, dichloromethane). | The pyrimidine core itself is miscible with water.[4] However, the nonpolar isopropyl group and the hydrophobic bromine atom will significantly decrease its aqueous solubility. The predicted XlogP of 2.4 indicates a preference for lipophilic environments.[3] |
| Density | Estimated to be greater than 1.0 g/cm³. | The presence of the heavy bromine atom will likely result in a density greater than that of water. |
| pKa | The pyrimidine ring is weakly basic. | The nitrogen atoms of the pyrimidine ring are basic, with the pKa of protonated pyrimidine being 1.10.[4] The electron-donating nature of the isopropyl group may slightly increase the basicity of the ring nitrogens compared to unsubstituted pyrimidine. |
| LogP | 2.4 (Predicted) | This value, representing the partition coefficient between octanol and water, suggests a moderate degree of lipophilicity, which is often desirable for drug candidates to cross cell membranes.[3] |
The Pyrimidine Core: A Foundation for Understanding
The behavior of 4-Bromo-6-(propan-2-yl)pyrimidine is heavily influenced by its core pyrimidine structure. Pyrimidine is a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3.[4][5]
Electronic Nature and Reactivity
The pyrimidine ring is π-deficient due to the presence of the two electronegative nitrogen atoms. This has several consequences for its reactivity:
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Electrophilic Substitution: Electrophilic attack is generally difficult on the pyrimidine ring itself but can occur at the 5-position, which is the most electron-rich carbon.[4]
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Nucleophilic Substitution: The electron deficiency at the 2, 4, and 6 positions makes them susceptible to nucleophilic attack.[4] In 4-Bromo-6-(propan-2-yl)pyrimidine, the bromine atom at the 4-position is a good leaving group, making this position a prime site for nucleophilic substitution reactions, a common strategy in the synthesis of pyrimidine-based drug candidates.
Caption: Reactivity profile of 4-Bromo-6-(propan-2-yl)pyrimidine.
Experimental Protocols
While specific experimental data for this compound is scarce, the following are generalized protocols for determining the key physical properties discussed.
Protocol 1: Determination of Melting Point
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Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube.
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Instrumentation: A calibrated melting point apparatus is used.
-
Procedure: The sample is heated at a slow, controlled rate. The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.
-
Rationale: A narrow melting range is indicative of a pure compound.
Protocol 2: Determination of Solubility
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Solvent Selection: A range of solvents from polar (water, ethanol) to nonpolar (hexane, toluene) should be tested.
-
Procedure: A small, known amount of 4-Bromo-6-(propan-2-yl)pyrimidine is added to a known volume of the solvent at a constant temperature. The mixture is agitated until equilibrium is reached.
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Analysis: The concentration of the dissolved compound is determined, often by spectroscopic methods (e.g., UV-Vis) or by evaporating the solvent and weighing the residue.
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Rationale: Understanding solubility is critical for designing reaction conditions and for formulation development.
Caption: General workflow for characterizing a novel compound.
Safety and Handling
Substituted bromopyrimidines should be handled with care in a laboratory setting. While specific toxicity data for 4-Bromo-6-(propan-2-yl)pyrimidine is unavailable, related compounds may be irritants. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), are recommended. All handling should be performed in a well-ventilated fume hood.
Conclusion
4-Bromo-6-(propan-2-yl)pyrimidine is a compound with significant potential in the field of drug discovery, largely due to its substituted pyrimidine core. While experimentally determined physical properties are not yet widely reported, a strong understanding of its molecular structure and the well-characterized nature of the pyrimidine ring allows for reliable predictions of its behavior. This guide provides a solid foundation for researchers and scientists working with this and related compounds, enabling more informed decisions in experimental design and drug development pipelines.
References
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PubChem. 4-Bromopyrimidine. [Link]
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PubChem. 4-Bromo-2-(hydroxymethyl)-N-isopropylbenzamide. [Link]
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MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]
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Wikipedia. Pyrimidine. [Link]
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AA Blocks. 4-bromo-5-ethyl-2-methyl-6-(propan-2-yl)pyrimidine. [Link]
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Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]
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PubChemLite. 4-bromo-6-(propan-2-yl)pyrimidine. [Link]
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National Institutes of Health. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. [Link]
-
MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
Sources
- 1. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PubChemLite - 4-bromo-6-(propan-2-yl)pyrimidine (C7H9BrN2) [pubchemlite.lcsb.uni.lu]
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